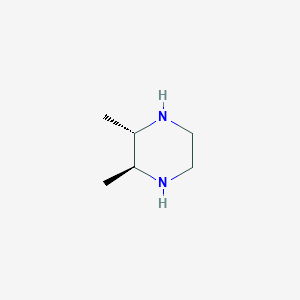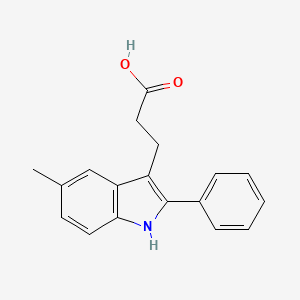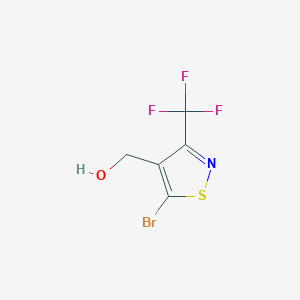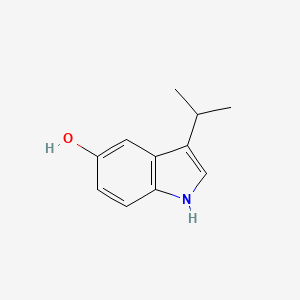
(2S,3S)-2,3-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-dimethylpiperazine: is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second and third carbon atoms in a trans configuration. This compound is a secondary diamine and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Ring Opening of Aziridines: Another method involves the ring opening of aziridines under the action of N-nucleophiles, leading to the formation of piperazine derivatives.
Industrial Production Methods: Industrial production methods for (2S,3S)-2,3-dimethylpiperazine are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S,3S)-2,3-dimethylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds .
- Employed in the preparation of metal-organic frameworks and coordination polymers .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
Wirkmechanismus
The mechanism of action of (2S,3S)-2,3-dimethylpiperazine is not well-documented. as a secondary diamine, it can interact with various molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .
Vergleich Mit ähnlichen Verbindungen
trans-2,5-Dimethylpiperazine: Similar in structure but with methyl groups on the second and fifth carbon atoms.
Piperazine: The parent compound without methyl substitutions.
N-Methylpiperazine: A derivative with a single methyl group on the nitrogen atom.
Uniqueness:
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
COWPTMLRSANSMQ-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](NCCN1)C |
Kanonische SMILES |
CC1C(NCCN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)



![2-Methylthiazolo[5,4-b]pyridin-6-amine](/img/structure/B8721691.png)


